molecular formula C8H10N2O3S B3095613 Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate CAS No. 126781-71-3

Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate

Cat. No.: B3095613
CAS No.: 126781-71-3
M. Wt: 214.24 g/mol
InChI Key: VMEOHTIMQFJSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate” is a chemical compound with the molecular formula C8H10N2O3S and a molecular weight of 214.24 . It is used for research purposes .


Synthesis Analysis

The synthesis of “this compound” involves a series of reactions . After the completion of the reaction, the reaction mass is poured into ice and the precipitated solid is filtered to afford the crude product. This crude product is then purified either by washing with cold ethanol or by column chromatography using a silica gel .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The compound has been characterized by spectral and analytical studies . It has been screened for its in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumonia, and for antifungal activity against Penicillium marneffei, Trichophyton mentagrophytes, Aspergillus flavus, and Aspergillus fumigatus .

Scientific Research Applications

Bi-Heterocycles Synthesis for Anti-Diabetic Agents

Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate has been used in synthesizing S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol, which exhibited potent inhibitory potential against enzymes relevant in diabetes management (Abbasi et al., 2020).

Novel Thiazole Derivatives for Antimicrobial Studies

This compound is integral in the synthesis of novel N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide derivatives, which have shown significant antibacterial and antifungal activities, particularly against strains like Staphylococcus aureus and Escherichia coli (Praveen et al., 2013).

Anticancer Activity

Thiazole derivatives synthesized using this compound have been evaluated for anticancer activity. Certain derivatives showed selective cytotoxicity against human lung adenocarcinoma cells, indicating their potential as anticancer agents (Evren et al., 2019).

Applications in Synthesis of Antihypertensive Agents

This chemical has been used as a starting material for synthesizing compounds with antihypertensive α-blocking activity. The synthesis involved various reactions leading to the production of novel thiazolidinone, triazole, and Schiff bases, demonstrating potential in hypertension treatment (Abdel-Wahab et al., 2008).

Alzheimer's Disease and Diabetes Research

The compound has been involved in the synthesis of bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole, which were evaluated for their therapeutic potential against Alzheimer's disease and diabetes. The results showed notable enzyme inhibitory activity, suggesting potential therapeutic interest (Ramzan et al., 2018).

Antitumor Activity

Derivatives of this compound have been shown to possess broad-spectrum antitumor activity, particularly effective against certain leukemia cell lines, highlighting their potential in cancer treatment (El-Messery et al., 2012).

Potential Antioxidant Agents

Some synthesized thiazole derivatives of this compound have been evaluated as antioxidant agents. Their molecular docking studies suggested efficacy against antioxidant enzymes, indicating their potential as therapeutic antioxidants (Hossan, 2020).

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

Thiazoles, including “Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate”, have diverse biological activities and have been extensively studied by many researchers . Future research may focus on exploring its potential uses in various fields such as medicinal chemistry, given its antimicrobial and antifungal properties .

Properties

IUPAC Name

methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-5(11)9-8-10-6(4-14-8)3-7(12)13-2/h4H,3H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEOHTIMQFJSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl-4-chloroacetoacetate (11.54ml), N-acetylthiourea (11.8g) and 4A molecular sieves (10g) were stirred in dry, distilled dimethylformamide (DMF) (50ml) at 50° C., for 23h. After this time the reaction appeared complete by t.1.c. The mixture was cooled and filtered through a dicalite pad. The residue was washed with DMF and tetrahydrofuran and the resultant filtrates diluted with water. This solution was washed five times with ethyl acetate; the organic washes were combined, dried, filtered and evaporated to give a yellow oil. This was triturated under water whereupon a white precipitate formed. This was cooled to complete and the resultant solid filtered off, washed with cold water and dried to give the desired product (14.63g) as a white crystalline solid, m.p. 122°-123° C. (from ethyl acetate-hexane); υ max (nujol) 3175 (w), 1740, 1655, 1560 and 1543cm-1 ; δ[(CD3)2SO, 60MHz]2.1 (3H, s). 3.6 (3H. s). 3.7 (2 H. s). and 6.9 (1H. s). (Found: C, 44.9; H, 4.7; N, 13.4; S, 15.3. C8H10N2O3S requires: C, 44.9; H, 4.7; N, 13.1; S, 15.0%). The mother liquors were concentrated to low volume and cooled to yield a second crop of the desired material (2.54g) which was slightly less pure by NMR.
Quantity
11.54 mL
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 10g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.